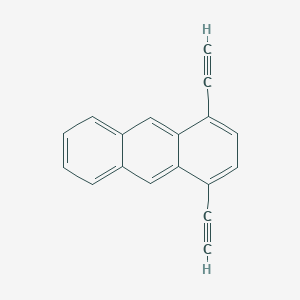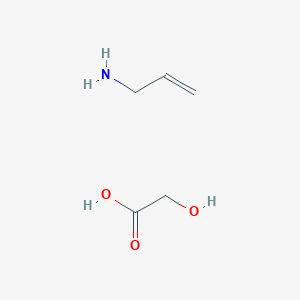![molecular formula C16H38N6 B14246032 N,N',N''-Tris[3-(dimethylamino)propyl]guanidine CAS No. 502501-74-8](/img/structure/B14246032.png)
N,N',N''-Tris[3-(dimethylamino)propyl]guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’,N’'-Tris[3-(dimethylamino)propyl]guanidine is a chemical compound with the molecular formula C15H36N4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. The compound is characterized by its three dimethylamino groups attached to a propyl chain, which is further connected to a guanidine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’‘-Tris[3-(dimethylamino)propyl]guanidine typically involves the reaction of dimethylamine with acrylonitrile to form dimethylaminopropionitrile. This intermediate is then hydrogenated to produce dimethylaminopropylamine. The final step involves the reaction of dimethylaminopropylamine with cyanamide under basic conditions to yield N,N’,N’'-Tris[3-(dimethylamino)propyl]guanidine .
Industrial Production Methods
Industrial production of N,N’,N’'-Tris[3-(dimethylamino)propyl]guanidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The compound is typically produced in the form of an oil, which is then purified and packaged for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’,N’'-Tris[3-(dimethylamino)propyl]guanidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Oxidized derivatives of the compound, such as N-oxides.
Reduction: Reduced forms of the compound, such as primary or secondary amines.
Substitution: Substituted derivatives where the dimethylamino groups are replaced by other functional groups.
Applications De Recherche Scientifique
N,N’,N’'-Tris[3-(dimethylamino)propyl]guanidine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and condensation reactions.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Mécanisme D'action
The mechanism of action of N,N’,N’'-Tris[3-(dimethylamino)propyl]guanidine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with other molecules, influencing their reactivity and stability. The pathways involved in its mechanism of action depend on the specific application and the molecular targets it interacts with .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethylaminopropylamine: A related compound with similar reactivity but fewer dimethylamino groups.
N,N-Dimethylguanidine: Another related compound with a guanidine core but different substituents.
Uniqueness
N,N’,N’'-Tris[3-(dimethylamino)propyl]guanidine is unique due to its three dimethylamino groups, which provide it with distinct chemical properties and reactivity. This makes it particularly useful as a catalyst and intermediate in various chemical reactions, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
502501-74-8 |
|---|---|
Formule moléculaire |
C16H38N6 |
Poids moléculaire |
314.51 g/mol |
Nom IUPAC |
1,2,3-tris[3-(dimethylamino)propyl]guanidine |
InChI |
InChI=1S/C16H38N6/c1-20(2)13-7-10-17-16(18-11-8-14-21(3)4)19-12-9-15-22(5)6/h7-15H2,1-6H3,(H2,17,18,19) |
Clé InChI |
YJPGEMQTUWZXKT-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCNC(=NCCCN(C)C)NCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate](/img/structure/B14245951.png)
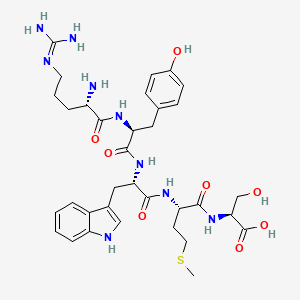
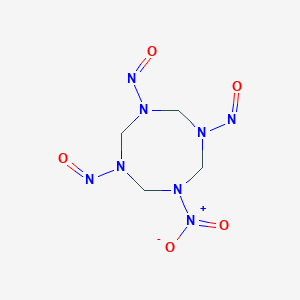
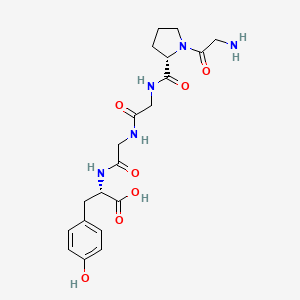
![Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B14245973.png)
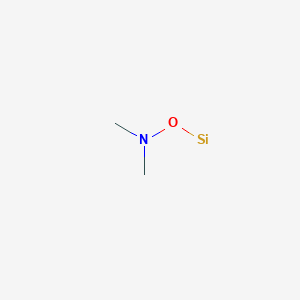
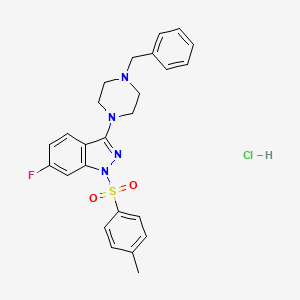
![1-Methoxy-4-[3-(4-methoxyphenyl)tellanylpropyltellanyl]benzene](/img/structure/B14245987.png)
![2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol](/img/structure/B14245994.png)
![1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14246010.png)
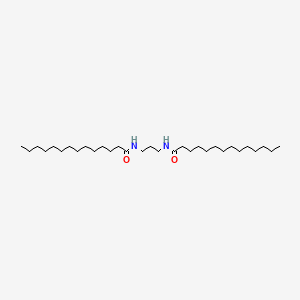
![7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B14246020.png)
